3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-13-14-4-3-5-16(12-14)25-20-17-6-1-2-7-18(17)22-19(23-20)15-8-10-21-11-9-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBOEOKLAPDKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=CC(=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzoic acid.
Reduction: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the parent compound.
Scientific Research Applications
3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde with related compounds from the evidence:
Key Observations:
- Quinazoline vs. Pyrimidine/Pyridazine: The quinazoline core in the target compound is a fused bicyclic system, offering greater π-conjugation and steric bulk compared to pyrimidine or pyridazine derivatives. This may enhance binding affinity in biological systems or alter electronic properties in materials applications.
- Coordination Chemistry: The dysprosium complex demonstrates that aldehyde-containing ligands can participate in metal coordination, though the target compound’s quinazoline-pyridine system may favor different metal-binding geometries compared to pyridine-dibenzaldehyde ligands .
Conformational and Crystallographic Insights
- Structural Flexibility: In the dysprosium complex, the uncoordinated oxybenzaldehyde group exhibits a 39.96° twist, indicating conformational flexibility in aldehyde-containing ligands.
- Crystallography Tools: SHELX software () is widely used for small-molecule refinement, implying that the target compound’s crystal structure could be resolved using similar methods if crystallographic data are available .
Biological Activity
3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde, a compound classified under quinazoline derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a quinazoline moiety linked to a pyridine ring and an aldehyde functional group. This unique arrangement contributes to its biological activities by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, it has been shown to interact with:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a crucial role in tryptophan metabolism and is implicated in tumor immunosuppression. Inhibition of IDO can enhance T-cell activation in cancer therapy .
- Kinase pathways : Similar compounds have been reported to exhibit kinase inhibitory activity, which may contribute to their antiproliferative effects against various cancer cell lines .
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated:
- Inhibition of cell proliferation : The compound has shown effectiveness against several cancer cell lines, including HeLa and MCF-7 cells.
- Induction of apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Antimicrobial Activity
Preliminary studies have indicated that this compound also exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on HeLa cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways.
- Inhibition of IDO Activity : Another study focused on the compound's role as an IDO inhibitor. It was found that treatment with this compound resulted in a significant decrease in kynurenine production, suggesting its potential as an adjunct therapy in cancer immunotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
